ZA3-Ep10
Description
This compound is a highly branched, amphiphilic molecule featuring multiple 2-hydroxydecyl amine groups, a propane sulfonate backbone, and dimethylazaniumyl termini.
Properties
Molecular Formula |
C66H138N6O9S |
|---|---|
Molecular Weight |
1191.9 g/mol |
IUPAC Name |
3-[2-[3-[2-[bis[2-[bis(2-hydroxydecyl)amino]ethyl]amino]ethyl-(2-hydroxydecyl)amino]propanoylamino]ethyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C66H138N6O9S/c1-8-13-18-23-28-33-39-61(73)56-69(46-44-66(78)67-45-54-72(6,7)53-38-55-82(79,80)81)50-47-68(48-51-70(57-62(74)40-34-29-24-19-14-9-2)58-63(75)41-35-30-25-20-15-10-3)49-52-71(59-64(76)42-36-31-26-21-16-11-4)60-65(77)43-37-32-27-22-17-12-5/h61-65,73-77H,8-60H2,1-7H3,(H-,67,78,79,80,81) |
InChI Key |
IVEIUBBMCYOZFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CN(CCC(=O)NCC[N+](C)(C)CCCS(=O)(=O)[O-])CCN(CCN(CC(CCCCCCCC)O)CC(CCCCCCCC)O)CCN(CC(CCCCCCCC)O)CC(CCCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: ZA3-Ep10 is synthesized by combining the zwitterionic lipid with cholesterol and DMG-PEG2000 at a molar ratio of 50:38.5:0.5 in 100% ethanol . The mRNA is diluted in 10 mM sodium citrate (pH 3) before being combined with the lipid mixture .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same molar ratios and reaction conditions as in the laboratory synthesis. The process is scaled up to produce larger quantities of the compound while maintaining the purity and efficacy required for therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: ZA3-Ep10 primarily undergoes reactions related to its role in lipid nanoparticle formulation. These include:
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophilic reagents.
Common Reagents and Conditions:
Substitution: Nucleophilic reagents such as amines or thiols can be used in substitution reactions with this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized lipid derivatives, while substitution reactions can result in modified lipid structures .
Scientific Research Applications
ZA3-Ep10 has a wide range of scientific research applications, including:
Mechanism of Action
ZA3-Ep10 exerts its effects by forming lipid nanoparticles that encapsulate mRNA or other genetic materials. These nanoparticles facilitate the delivery of the genetic material into cells by fusing with the cell membrane and releasing their contents into the cytoplasm . The molecular targets and pathways involved include the cellular uptake mechanisms and the subsequent translation of the delivered mRNA into proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique structure invites comparison with three classes of analogs:
2.1. Amphiphilic Surfactants
Compounds like sodium dodecyl sulfate (SDS) or polysorbates share sulfonate or hydroxylated alkyl chains but lack the branched amine architecture. Key differences include:
- Bioactivity : Branched amines in the target compound may enhance membrane permeability or antimicrobial activity compared to linear surfactants .
- Stability : The 2-hydroxydecyl groups could improve oxidative stability relative to unsaturated alkyl chains in natural surfactants (e.g., saponins) .
2.2. Polyamine-Based Drug Carriers
Similar to polyethylenimine (PEI) or dendrimers, this compound’s tertiary amine groups may facilitate nucleic acid binding.
2.3. Natural Bioactive Compounds
While structurally distinct from terpenes or alkaloids, the compound’s hydroxylated alkyl chains mimic lipid-like components of essential oils, which modulate bioactivity through membrane interaction . Unlike volatile essential oil constituents, its high molecular weight and sulfonate group may enhance persistence in biological systems.
Data Tables: Key Comparative Properties
| Property | Target Compound | SDS | PEI | Terpenes |
|---|---|---|---|---|
| Molecular Weight | ~1200–1500 Da (estimated) | 288 Da | 10,000–70,000 Da | 100–300 Da |
| Charge | Zwitterionic (sulfonate + amines) | Anionic | Cationic | Neutral |
| Bioactivity | Hypothesized antimicrobial/drug delivery | Denaturant | Gene delivery | Antimicrobial/aromatic |
| Source | Synthetic | Synthetic | Synthetic | Natural (plants) |
Research Findings and Gaps
- Synthesis Challenges : The compound’s branching and multiple functional groups likely require multi-step organic synthesis, akin to complex plant-derived biomolecules .
- Bioactivity Potential: Its structure suggests ferroptosis-inducing capabilities (via redox-active amines) similar to FINs, though this requires validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
